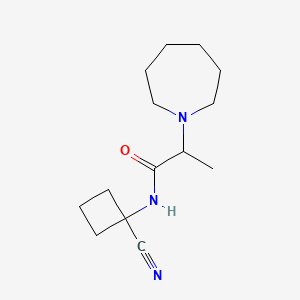

2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(Azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide is a chemical structure that appears to be derived from azepane-based compounds. Azepanes are seven-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of azepane derivatives has been explored in the literature. For instance, a novel method involving N-bromosuccinimide-induced aminocyclization followed by aziridine ring expansion has been reported to yield substituted azepanes . This method is highly stereoselective and can produce azepane products in good yields. These azepane products can be further transformed into a variety of functional molecules, including piperidines and bridgehead amides, which suggests a potential pathway for the synthesis of this compound.

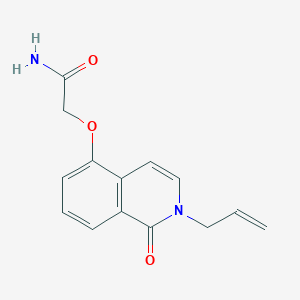

Molecular Structure Analysis

The molecular structure of azepane derivatives is characterized by the seven-membered ring that can adopt various conformations. The presence of substituents on the azepane ring can influence its three-dimensional shape and, consequently, its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

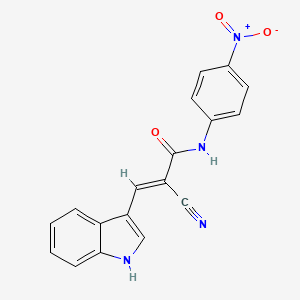

Azepane derivatives can undergo a range of chemical reactions. The study of reactions of N-substituted-1,2-dihydropyridines with cyanogen azide has shown the formation of various cyclic and acyclic products, including diazabicycloheptenes and tetrahydropyridylidene cyanamides . These reactions demonstrate the reactivity of azepane-like structures with cyanide sources, which could be relevant for the synthesis of the cyanocyclobutyl group in this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of azepane derivatives generally include moderate polarity, potential for hydrogen bonding, and the ability to exist in multiple stereoisomeric forms. These properties are important for understanding the solubility, stability, and biological activity of the compound.

Propriétés

IUPAC Name |

2-(azepan-1-yl)-N-(1-cyanocyclobutyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-12(17-9-4-2-3-5-10-17)13(18)16-14(11-15)7-6-8-14/h12H,2-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDTWGPPKBIDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCC1)C#N)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)

![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)

![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)

![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)